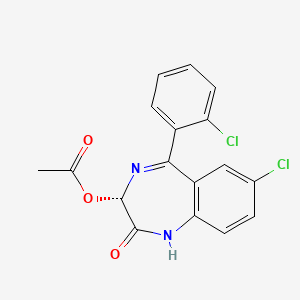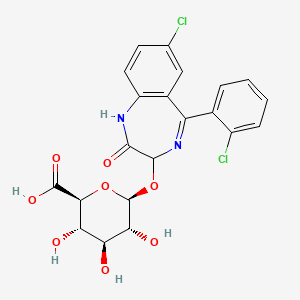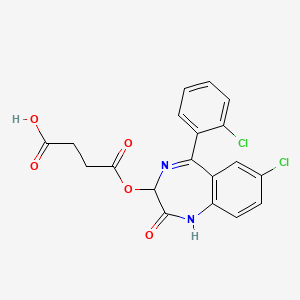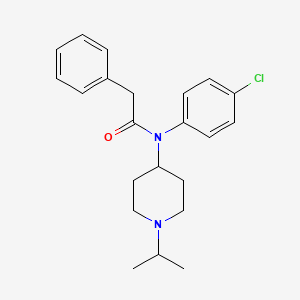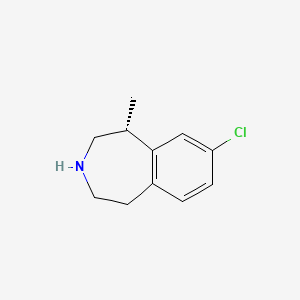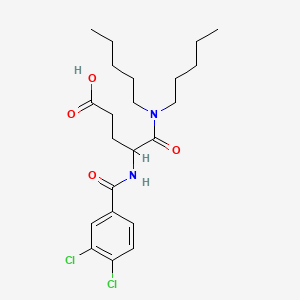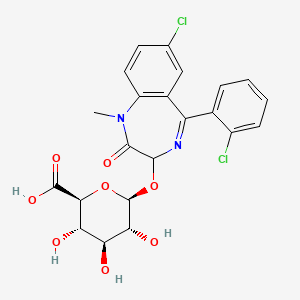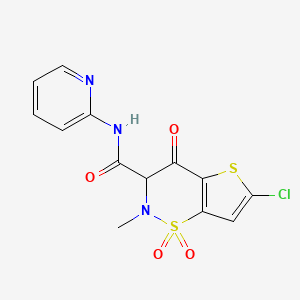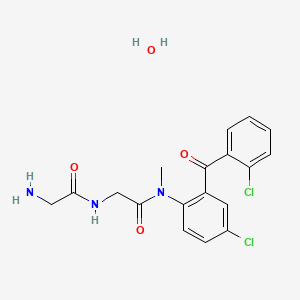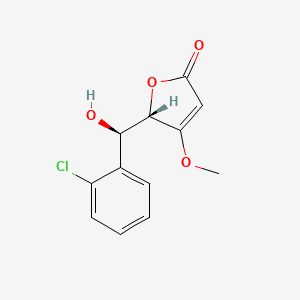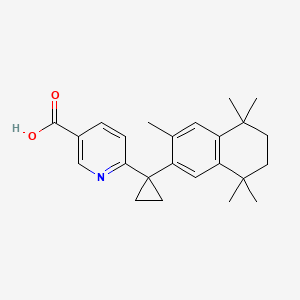
Acide 6-(1-(3,5,5,8,8-Pentaméthyl-5,6,7,8-tétrahydronaphtalén-2-yl)cyclopropyl)nicotinique
Vue d'ensemble
Description
LG-100268 est un agoniste sélectif du récepteur X des rétinoïdes (RXR)LG-100268 est connu pour sa forte sélectivité pour le RXR par rapport aux récepteurs de l'acide rétinoïque (RAR), ce qui en fait un composé précieux dans la recherche scientifique, en particulier dans les domaines de l'oncologie et de l'immunologie .
Applications De Recherche Scientifique
LG-100268 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study RXR agonists and their interactions with other molecules.
Biology: LG-100268 is employed in cell culture studies to investigate its effects on gene expression and cellular processes.
Medicine: The compound has shown promise in cancer research, particularly in the prevention and treatment of lung cancer and breast cancer. .
Industry: While its industrial applications are limited, LG-100268’s role in drug development and pharmaceutical research is significant
Méthodes De Préparation
La synthèse du LG-100268 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Les méthodes de production industrielle du LG-100268 ne sont pas largement documentées, mais elles suivent probablement des voies synthétiques similaires avec une optimisation pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de techniques de purification telles que la chromatographie et de mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
LG-100268 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la partie tétraline, modifiant potentiellement l'activité du composé.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains groupes fonctionnels, ce qui affecte l'affinité de liaison du composé au RXR.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut donner des composés halogénés .
Applications de la recherche scientifique
LG-100268 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les agonistes du RXR et leurs interactions avec d'autres molécules.
Biologie : LG-100268 est utilisé dans des études de culture cellulaire pour étudier ses effets sur l'expression génique et les processus cellulaires.
Médecine : Le composé a montré un potentiel prometteur dans la recherche sur le cancer, en particulier dans la prévention et le traitement du cancer du poumon et du cancer du sein. .
Industrie : Bien que ses applications industrielles soient limitées, le rôle du LG-100268 dans le développement de médicaments et la recherche pharmaceutique est important
Mécanisme d'action
LG-100268 exerce ses effets en se liant sélectivement aux récepteurs X des rétinoïdes (RXR-α, RXR-β et RXR-γ). Lors de la liaison, il active les homodimères RXR, qui induisent ensuite l'activation transcriptionnelle des gènes cibles. Cette activation peut conduire à diverses réponses cellulaires, notamment l'apoptose, l'inhibition de l'inflammation et la modulation des réponses immunitaires .
Les cibles moléculaires et les voies impliquées comprennent la régulation de la production de cytokines, l'inhibition de l'expression de la cyclooxygénase-2 (COX-2) et l'augmentation des niveaux de transporteur ABC de liaison à l'ATP (ABCA1). Ces voies sont cruciales dans les activités anti-inflammatoires et anticancéreuses du composé .
Mécanisme D'action
LG-100268 exerts its effects by selectively binding to retinoid X receptors (RXR-α, RXR-β, and RXR-γ). Upon binding, it activates RXR homodimers, which then induce transcriptional activation of target genes. This activation can lead to various cellular responses, including apoptosis, inhibition of inflammation, and modulation of immune responses .
The molecular targets and pathways involved include the regulation of cytokine production, inhibition of cyclooxygenase-2 (COX-2) expression, and enhancement of ATP-binding cassette transporter (ABCA1) levels. These pathways are crucial in the compound’s anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
LG-100268 est souvent comparé à d'autres agonistes du RXR, tels que LG-101506. Les deux composés présentent de puissantes propriétés anti-inflammatoires et anticancéreuses, mais LG-101506 a été synthétisé pour surmonter certains des effets secondaires indésirables du LG-100268 . D'autres composés similaires comprennent :
Bexarotene : Un autre agoniste du RXR utilisé dans le traitement du cancer.
Alitretinoïne : Un rétinoïde utilisé pour les affections cutanées, mais qui interagit également avec le RXR.
Acide rétinoïque 9-cis : Un ligand naturel pour le RXR avec des effets biologiques plus larges
L'unicité du LG-100268 réside dans sa forte sélectivité pour le RXR par rapport au RAR, ce qui en fait un outil précieux pour étudier les voies spécifiques du RXR sans les effets confondants de l'activation du RAR .
Propriétés
IUPAC Name |
6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXTWXQUEZSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165354 | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-76-3 | |
| Record name | 6-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LG 100268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LG-100268 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LG 100268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LG 100268 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVU4X1103P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

